molecular formula C12H19NO B2640772 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one CAS No. 2418707-98-7

5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one

Cat. No.: B2640772
CAS No.: 2418707-98-7
M. Wt: 193.29
InChI Key: DXPQDPKXPNBTKO-UHFFFAOYSA-N
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Description

5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one is a heterocyclic compound featuring a tetrahydropyridine moiety conjugated with a hex-4-en-1-one backbone. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol . While its specific biological activity remains understudied, structural analogs (e.g., MPTP derivatives) highlight the significance of the tetrahydropyridine group in modulating neurochemical interactions .

Properties

IUPAC Name

1-(3,6-dihydro-2H-pyridin-1-yl)-5-methylhex-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-11(2)7-6-8-12(14)13-9-4-3-5-10-13/h3-4,7H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPQDPKXPNBTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=O)N1CCC=CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one involves several steps. One common method includes the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with hex-4-en-1-one under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process. The mixture is stirred at room temperature for a specific duration, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties
Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective effects. For instance, studies have shown that compounds similar to 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one can modulate neurotransmitter systems and possess potential as treatments for neurodegenerative diseases like Parkinson's disease. These compounds may help protect dopaminergic neurons from toxic agents such as 1-methyl-4-phenylpyridine (MPP+) by enhancing acetylcholine synthesis and glucose metabolism in neuronal cells .

Anticancer Activity
Recent studies have explored the anticancer properties of related compounds. For example, the cytotoxic activity of certain tetrahydropyridine derivatives has been assessed against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells . The unique structure of this compound may contribute to its effectiveness in targeting specific cancer pathways.

Organic Synthesis Applications

Synthesis of Complex Molecules
this compound can serve as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, including cycloaddition reactions and functional group modifications. For instance, it can be utilized in the synthesis of trisubstituted allenes through zinc iodide catalysis , showcasing its versatility in organic synthesis.

Late-stage Functionalization
The compound's structure allows for late-stage functionalization strategies in complex molecule synthesis. This is particularly valuable in pharmaceutical development where modifying existing drug candidates can enhance their efficacy or reduce side effects. The ability to introduce various functional groups selectively opens avenues for creating tailored therapeutic agents .

Material Science Applications

Polymer Development
Due to its unique chemical structure, this compound has potential applications in the development of novel polymers. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Research into the polymerization processes involving this compound is ongoing and may yield innovative materials suitable for various industrial applications.

Case Studies

Study Focus Findings
Neuroprotective Effects of Tetrahydropyridine DerivativesInvestigated the neuroprotective effects against MPP+ toxicityShowed enhanced acetylcholine synthesis and glucose metabolism
Anticancer Activity AssessmentEvaluated cytotoxic effects on cancer cell linesInduced apoptosis and disrupted cell cycle progression
Synthesis of Trisubstituted AllenesExplored synthetic pathways using zinc iodide catalysisDemonstrated high yields and functional group tolerance

Mechanism of Action

The mechanism of action of 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with neurotransmitter receptors, particularly those involved in the dopaminergic system. This interaction can lead to changes in neurotransmitter release and uptake, affecting neuronal activity and potentially providing neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related heterocycles and neuroactive agents. Below is a comparative analysis based on molecular features, synthesis pathways, and biological relevance:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Known Biological Activity
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one C₁₂H₁₉NO 193.29 Tetrahydropyridine, enone system Not fully characterized
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) C₁₂H₁₅N 173.25 Phenyl-substituted tetrahydropyridine Neurotoxic (induces parkinsonism)
6-Ethylpiperidin-2-one C₇H₁₃NO 127.19 Saturated piperidinone ring Intermediate in alkaloid synthesis
Coumarin-pyrimidinone derivatives (e.g., 4i, 4j) Complex formulas 400–450 (approx.) Coumarin, pyrimidinone, tetrazolyl groups Anticancer/antimicrobial potential

Key Observations

Tetrahydropyridine Derivatives: The target compound shares the tetrahydropyridine core with MPTP, a neurotoxin linked to Parkinsonian pathology . MPTP’s neurotoxicity arises from its conversion to MPP⁺, which inhibits mitochondrial complex I. Structural differences in the target compound (e.g., methyl and enone substituents) likely alter metabolic pathways and toxicity profiles.

Enone Systems: The α,β-unsaturated ketone in the target compound resembles enones in bioactive natural products (e.g., curcuminoids). Such systems often exhibit electrophilic reactivity, enabling interactions with cellular nucleophiles like glutathione .

However, its simpler structure may enhance synthetic accessibility .

Piperidinone Analogs: 6-Ethylpiperidin-2-one () shares a saturated lactam ring but lacks the tetrahydropyridine’s partial unsaturation. This difference impacts conformational flexibility and hydrogen-bonding capacity, critical for receptor binding .

Research Implications

  • Synthetic Utility: The target compound’s enone and tetrahydropyridine motifs are versatile building blocks for further functionalization (e.g., Michael additions or ring-opening reactions) .
  • Safety Considerations : While MPTP’s neurotoxicity is well-documented, the target compound’s structural divergence suggests a distinct risk profile. Preclinical studies are needed to evaluate its metabolic fate and neurobehavioral effects .

Biological Activity

5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one is a compound that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be identified by its IUPAC name: this compound. Its molecular formula is C13H17NC_{13}H_{17}N, and it has a molecular weight of 201.28 g/mol. The structure features a tetrahydropyridine ring, which is significant for its biological activity.

Research indicates that compounds containing tetrahydropyridine moieties can interact with various biological pathways. The mechanisms of action for this compound may include:

  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Antioxidant Activity : The presence of double bonds in its structure may contribute to free radical scavenging abilities, which is crucial in preventing cellular damage.

Neuropharmacological Studies

A study focusing on the neuropharmacological effects of related compounds revealed that tetrahydropyridine derivatives can modulate dopaminergic pathways. For instance, the neurotoxin 1-methyl-4-phenylpyridine (MPP+) inhibits glucose oxidation and acetylcholine synthesis in synaptosomal preparations from rat forebrain . This suggests that similar derivatives might exhibit protective effects against neurodegenerative conditions.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Compounds with similar structures have demonstrated significant free radical scavenging activity. For example, studies have shown that tetrahydropyridine derivatives can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a model of Parkinson's disease using MPTP-induced neurotoxicity, derivatives of tetrahydropyridine were tested for their ability to mitigate symptoms. Results indicated that certain modifications to the tetrahydropyridine structure enhanced neuroprotective effects significantly . This suggests that this compound could potentially be effective in similar contexts.

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant activities of various tetrahydropyridine derivatives against established antioxidants like ascorbic acid. The results indicated that several derivatives exhibited comparable or superior antioxidant activity at non-cytotoxic concentrations . This positions this compound as a promising candidate for further exploration in oxidative stress-related disorders.

Data Tables

Biological Activity Effect Reference
NeuroprotectionModulates dopaminergic pathways
Antioxidant activityScavenges free radicals
Lipid peroxidationInhibitory effects observed

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